molecular formula C14H21N3O2S B127528 Sumatriptan CAS No. 103628-46-2

Sumatriptan

Cat. No. B127528
Key on ui cas rn: 103628-46-2
M. Wt: 295.40 g/mol
InChI Key: KQKPFRSPSRPDEB-UHFFFAOYSA-N
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Patent
US07034162B2

Procedure details

Sumatriptan (10.0 grams), water (50.0 ml), succinic acid (3.99 grams) and acetonitrile (100.0 ml) were heated to reflux temperature. The reaction mass was stirred for 15–30 minutes at reflux and filtered in hot condition. The solvent was distilled off completely from the filtrate under reduced pressure at a temperature of below 35–45° C. Cyclohexane (100 ml) was added to the resulting residual mass and stirred for 1–2 hours at a temperature of 25–35° C. to crystallize the solid. Then the solid was filtered, washed with cyclohexane (50 ml) and on subsequent drying under vacuum at a temperature of 25–35° C. there resulted the amorphous form of Sumatriptan succinate of the invention.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][CH:14]=[C:13]([CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[C:11]=2[CH:12]=1)(=[O:5])=[O:4].O.[C:22]([OH:29])(=[O:28])[CH2:23][CH2:24][C:25]([OH:27])=[O:26]>C(#N)C>[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][CH:14]=[C:13]([CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[C:11]=2[CH:12]=1)(=[O:5])=[O:4].[CH2:23]([C:22]([OH:29])=[O:28])[CH2:24][C:25]([OH:27])=[O:26] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CNS(=O)(=O)CC=1C=CC2=C(C1)C(=CN2)CCN(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
3.99 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 15–30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered in hot condition
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off completely from the filtrate under reduced pressure at a temperature of below 35–45° C
ADDITION
Type
ADDITION
Details
Cyclohexane (100 ml) was added to the resulting residual mass
STIRRING
Type
STIRRING
Details
stirred for 1–2 hours at a temperature of 25–35° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the solid
FILTRATION
Type
FILTRATION
Details
Then the solid was filtered
WASH
Type
WASH
Details
washed with cyclohexane (50 ml)
CUSTOM
Type
CUSTOM
Details
on subsequent drying under vacuum at a temperature of 25–35° C.

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)CC=1C=CC2=C(C1)C(=CN2)CCN(C)C.C(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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